6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate
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Overview
Description
6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and a benzoate ester linked to a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate typically involves the esterification of 6-methylpyridin-3-ol with 4-(4-propylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and more efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Methylpyridin-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridin-3-yl benzoate: Lacks the propylcyclohexyl group, which may affect its biological activity and solubility.
4-(4-Propylcyclohexyl)benzoic acid: Does not contain the pyridine ring, which is crucial for its interaction with biological targets.
6-Methylpyridin-3-yl 4-(4-methylcyclohexyl)benzoate: Similar structure but with a methyl group instead of a propyl group, potentially altering its chemical and biological properties.
Uniqueness
6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is unique due to the combination of its pyridine ring and propylcyclohexyl benzoate ester. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-methylpyridin-3-yl) 4-(4-propylcyclohexyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-3-4-17-6-8-18(9-7-17)19-10-12-20(13-11-19)22(24)25-21-14-5-16(2)23-15-21/h5,10-15,17-18H,3-4,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYIHJHZJHQEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CN=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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